3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide
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Overview
Description
3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of functional groups such as sulfonamido, fluorobenzyl, and carboxamide in its structure suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiophene core: Starting from a suitable thiophene precursor, such as thiophene-2-carboxylic acid, through a series of functional group transformations.
Introduction of the sulfonamido group: This can be achieved by reacting the thiophene derivative with N-ethylphenylsulfonyl chloride under basic conditions.
Attachment of the fluorobenzyl group: This step might involve a nucleophilic substitution reaction where the thiophene derivative reacts with 4-fluorobenzyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the sulfonamido group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
The compound’s potential biological activity could be explored in drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or polymers with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays, molecular docking, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
- 3-(N-phenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide
- 3-(N-ethylphenylsulfonamido)-N-(4-chlorobenzyl)thiophene-2-carboxamide
- 3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)furan-2-carboxamide
Uniqueness
Compared to similar compounds, 3-(N-ethylphenylsulfonamido)-N-(4-fluorobenzyl)thiophene-2-carboxamide may exhibit unique properties due to the specific combination of functional groups. The presence of the fluorobenzyl group, for example, could enhance its biological activity or alter its electronic properties, making it distinct from other thiophene derivatives.
Properties
IUPAC Name |
3-[benzenesulfonyl(ethyl)amino]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-2-23(28(25,26)17-6-4-3-5-7-17)18-12-13-27-19(18)20(24)22-14-15-8-10-16(21)11-9-15/h3-13H,2,14H2,1H3,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNZVHIGYUNJLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(SC=C1)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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